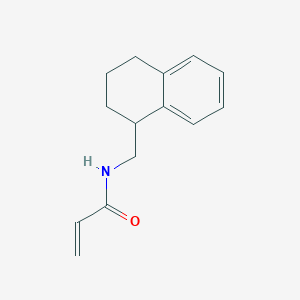

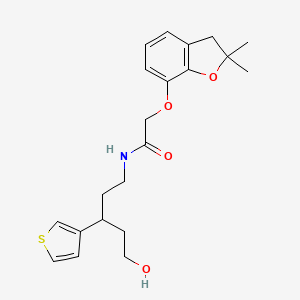

![molecular formula C18H14N2O3 B2525288 2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide CAS No. 1024515-52-3](/img/structure/B2525288.png)

2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide” is a complex organic molecule. It contains an indene core, which is a polycyclic hydrocarbon, with additional functional groups attached .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves reactions with primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid . The reaction shows attractive characteristics, such as substrate availability, good yields, existence of numerous hydrogen-bonding possibilities in product, and its mild conditions in ethanol media .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups attached to the indene core. The 1H NMR spectrum of a similar compound displayed various peaks corresponding to different types of hydrogen atoms in the molecule .科学的研究の応用

Organic Synthesis and Chemical Reactions

The compound’s unique structure makes it an interesting candidate for organic synthesis. Researchers have explored its reactivity in various reactions, including cycloadditions. For instance, hydrogen-bond-assisted azomethine ylides generated from this compound can undergo a formal Huisgen 1,3-dipolar cycloaddition with β-bromo-β-nitrostyrenes, leading to highly substituted pyrrolidin-2-ylidene derivatives . These reactions offer opportunities for designing novel molecules with potential applications in drug discovery and materials science.

Photolysis and Photochemical Transformations

The compound’s photolysis has been investigated, resulting in the formation of interesting derivatives. For example, N-(1,3-dioxo-2-propoxy-2,3-dihydro-1H-inden-2-yl)benzamide undergoes photolysis to yield (Z)-3-(propoxymethylene)isobenzofuran-1(3H)-one . Understanding these photochemical transformations can guide the design of light-responsive materials and photoactive compounds.

Protein Kinase Inhibition

Researchers have identified the compound as a potential protein kinase CK2 inhibitor. Some derivatives with a 1,3-dioxo-2,3-dihydro-1H-indene core exhibit improved inhibitory activity against CK2, a serine/threonine protein kinase implicated in cancer . These findings suggest that further exploration of this compound’s kinase inhibition properties could lead to novel anticancer therapies.

Materials Science and Molecular Design

The unique indene-based structure of the compound offers opportunities for designing functional materials. For instance, bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene) di-malononitrile derivatives have been synthesized, which may have applications in optoelectronics or molecular switches . Investigating the electronic and optical properties of such compounds could reveal exciting material science prospects.

Biological Activity and Drug Development

While specific biological activities of this compound remain to be fully explored, its structural features suggest potential interactions with biological targets. Researchers may investigate its binding affinity to proteins, enzymes, or receptors, paving the way for drug development.

作用機序

Target of action

The compound belongs to the class of indole derivatives. Indole derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors .

Mode of action

Indole derivatives often exert their effects by binding to their targets and modulating their activity .

Biochemical pathways

Indole derivatives can influence a variety of biochemical pathways depending on their specific targets .

Result of action

Indole derivatives can have a wide range of effects depending on their specific targets and mode of action .

特性

IUPAC Name |

2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-19-18(23)13-8-4-5-9-15(13)20-10-14-16(21)11-6-2-3-7-12(11)17(14)22/h2-10,21H,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEYUDHHWOOMTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1N=CC2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-[(2-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2525208.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate](/img/structure/B2525209.png)

![3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2525212.png)

![5-Phenyl-3,4,5,7,9,16-hexaazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2(6),3,7,10(15),11,13-heptaene](/img/structure/B2525218.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2525222.png)

![N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2525224.png)

![N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2525228.png)